
2,3,4,5,6-Pentahydroxyhexanoic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate, also known as D-gluconic acid, is a naturally occurring organic compound. It is a derivative of glucose and is commonly found in plants, fruits, and honey. This compound is known for its role in various biochemical processes and its applications in different industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate can be achieved through the oxidation of glucose. One common method involves the use of bromine water as an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization.
Industrial Production Methods
Industrially, (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate is produced through the fermentation of glucose using specific strains of bacteria such as Gluconobacter oxydans. This method is preferred due to its efficiency and the high yield of the product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form gluconic acid.
Reduction: It can be reduced to form sorbitol.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Bromine water or nitric acid can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Esterification: Sulfuric acid is commonly used as a catalyst in esterification reactions.
Major Products Formed
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate has numerous applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of various organic compounds.
Biology: It plays a role in metabolic pathways and is used in studies related to carbohydrate metabolism.
Medicine: It is used in the formulation of pharmaceuticals and as a diagnostic reagent.
Industry: It is used in food and beverage industries as an additive and in cleaning products due to its chelating properties.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate involves its ability to chelate metal ions. This property allows it to act as a stabilizing agent in various biochemical processes. It also participates in redox reactions, contributing to its role in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Gluconic acid: Similar in structure but lacks the hydrate form.
Sorbitol: A reduction product of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate.
Mannitol: Another sugar alcohol similar to sorbitol.
Uniqueness
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate is unique due to its multiple hydroxyl groups and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring chelation and stabilization.
Properties
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJDOQFYNPUQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
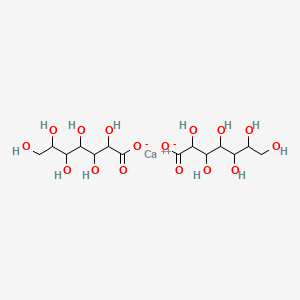
![6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione](/img/structure/B14788315.png)
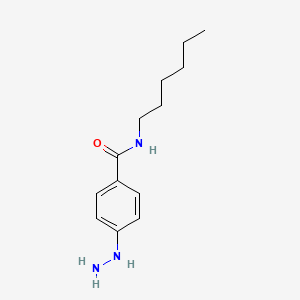
![6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B14788329.png)


![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788350.png)
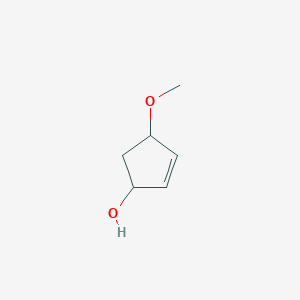
![Dimethyl 4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B14788379.png)
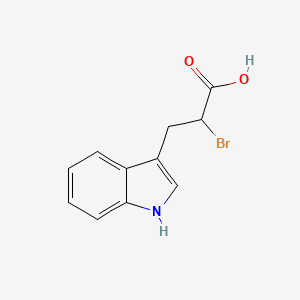
![Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate](/img/structure/B14788389.png)
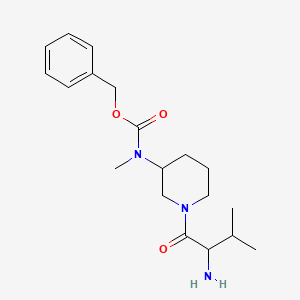
![7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14788409.png)
![Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate](/img/structure/B14788414.png)
